Cas no 2097800-27-4 (Ethyl 4-ethylthiomorpholine-2-carboxylate)

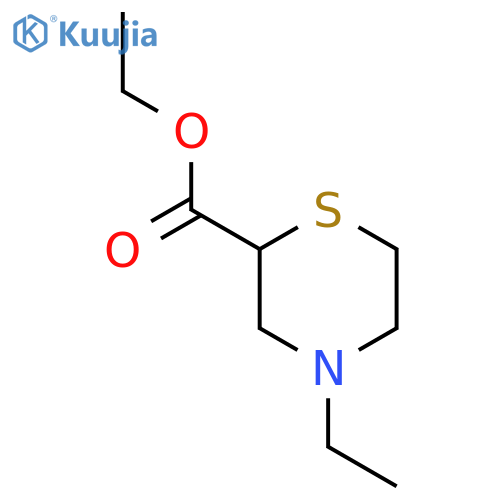

2097800-27-4 structure

商品名:Ethyl 4-ethylthiomorpholine-2-carboxylate

CAS番号:2097800-27-4

MF:C9H17NO2S

メガワット:203.301781415939

MDL:MFCD30742686

CID:4636771

Ethyl 4-ethylthiomorpholine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-ethylthiomorpholine-2-carboxylate

- SY060568

-

- MDL: MFCD30742686

- インチ: 1S/C9H17NO2S/c1-3-10-5-6-13-8(7-10)9(11)12-4-2/h8H,3-7H2,1-2H3

- InChIKey: GXNPDXJKHDTPFG-UHFFFAOYSA-N

- ほほえんだ: S1CCN(CC)CC1C(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 175

- トポロジー分子極性表面積: 54.8

Ethyl 4-ethylthiomorpholine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB527148-1 g |

Ethyl 4-ethylthiomorpholine-2-carboxylate; . |

2097800-27-4 | 1g |

€375.00 | 2023-04-17 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y10125-1g |

Ethyl 4-Ethylthiomorpholine-2-carboxylate |

2097800-27-4 | 95% | 1g |

¥2559.0 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y10125-250mg |

Ethyl 4-Ethylthiomorpholine-2-carboxylate |

2097800-27-4 | 95% | 250mg |

¥1089.0 | 2024-07-18 | |

| eNovation Chemicals LLC | D685465-0.25g |

Ethyl 4-Ethylthiomorpholine-2-carboxylate |

2097800-27-4 | 95% | 0.25g |

$115 | 2023-09-03 | |

| eNovation Chemicals LLC | D685465-10g |

Ethyl 4-Ethylthiomorpholine-2-carboxylate |

2097800-27-4 | 95% | 10g |

$1045 | 2024-07-20 | |

| 1PlusChem | 1P00IMR6-100mg |

Ethyl 4-Ethylthiomorpholine-2-carboxylate |

2097800-27-4 | ≥95% | 100mg |

$108.00 | 2023-12-19 | |

| Aaron | AR00IMZI-1g |

Ethyl 4-Ethylthiomorpholine-2-carboxylate |

2097800-27-4 | 95% | 1g |

$246.00 | 2025-02-10 | |

| A2B Chem LLC | AI68498-10g |

Ethyl 4-ethylthiomorpholine-2-carboxylate |

2097800-27-4 | ≥95% | 10g |

$1344.00 | 2024-04-20 | |

| 1PlusChem | 1P00IMR6-10g |

Ethyl 4-Ethylthiomorpholine-2-carboxylate |

2097800-27-4 | ≥95% | 10g |

$1198.00 | 2023-12-19 | |

| A2B Chem LLC | AI68498-100mg |

Ethyl 4-ethylthiomorpholine-2-carboxylate |

2097800-27-4 | ≥95% | 100mg |

$112.00 | 2024-04-20 |

Ethyl 4-ethylthiomorpholine-2-carboxylate 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

2097800-27-4 (Ethyl 4-ethylthiomorpholine-2-carboxylate) 関連製品

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2097800-27-4)Ethyl 4-ethylthiomorpholine-2-carboxylate

清らかである:99%

はかる:1g

価格 ($):338.0